

LC-MS applications for 5-Methylheptan-3-ol-d18

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Compound of Interest

Compound Name: 5-Methylheptan-3-ol-d18

Cat. No.: B1161442

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An LC-MS Application for the Quantification of 5-Methylheptan-3-ol using **5-Methylheptan-3-ol-d18** as an Internal Standard

Application Note

Introduction

5-Methylheptan-3-ol is a volatile organic compound (VOC) that can be found in various natural products and may be of interest as a biomarker or a flavor and fragrance component. Accurate and precise quantification of this analyte in complex matrices requires a robust analytical method. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as **5-Methylheptan-3-ol-d18**, is the gold standard for quantitative LC-MS analysis.^{[1][2]} Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and instrumental analysis.^{[1][3]} This application note details a representative method for the quantification of 5-Methylheptan-3-ol in a biological matrix (e.g., plasma) using **5-Methylheptan-3-ol-d18** as an internal standard.

Principle

A known concentration of the internal standard (**5-Methylheptan-3-ol-d18**) is spiked into all samples, calibrators, and quality control samples at the beginning of the sample preparation process.^[3] This allows for the correction of analyte loss during extraction and compensates for matrix effects and instrument variability.^{[1][3]} The analyte and the internal standard are co-extracted from the matrix and analyzed by LC-MS/MS. Quantification is achieved by calculating

the ratio of the peak area of the analyte to the peak area of the internal standard and plotting this ratio against the analyte concentration of the calibrators to generate a calibration curve.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of 5-Methylheptan-3-ol from a plasma sample.

- Materials:
 - Plasma samples, calibrators, and quality control (QC) samples.
 - 5-Methylheptan-3-ol analytical standard.
 - **5-Methylheptan-3-ol-d18** internal standard (IS) solution (e.g., 1 µg/mL in methanol).
 - Methyl-tert-butyl ether (MTBE), HPLC grade.
 - Methanol, HPLC grade.
 - Water, HPLC grade.
 - Microcentrifuge tubes (1.5 mL).
 - Vortex mixer.
 - Centrifuge.
 - Nitrogen evaporator.
- Procedure:
 - Pipette 100 µL of each plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
 - Add 10 µL of the 1 µg/mL **5-Methylheptan-3-ol-d18** internal standard solution to each tube.

- Vortex briefly to mix.
- Add 500 μ L of MTBE to each tube.
- Vortex vigorously for 2 minutes to extract the analyte and internal standard.
- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (MTBE) to a new clean tube.
- Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water).
- Vortex for 30 seconds to ensure the residue is fully dissolved.
- Transfer the reconstituted sample to an HPLC vial for LC-MS analysis.

2. LC-MS/MS Method

- Instrumentation:
 - HPLC system with a binary pump and autosampler.
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Liquid Chromatography Conditions:
 - Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μ m). A C8 column is suitable for retaining a moderately nonpolar molecule like 5-methylheptan-3-ol.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in methanol.
 - Gradient:
 - 0.0 min: 50% B

- 5.0 min: 95% B
- 6.0 min: 95% B
- 6.1 min: 50% B
- 8.0 min: 50% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Ion Source Parameters (Representative):
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Desolvation Gas Flow: 800 L/hr
 - MRM Transitions:
 - The exact mass of 5-Methylheptan-3-ol (C₈H₁₈O) is approximately 130.13. The protonated molecule [M+H]⁺ would be m/z 131.1. A likely fragment would be from the loss of water [M+H-H₂O]⁺, resulting in m/z 113.1.
 - The exact mass of **5-Methylheptan-3-ol-d₁₈** (C₈H₀D₁₈O) is approximately 148.24. The protonated molecule [M+H]⁺ would be m/z 149.2. The corresponding water loss fragment would be m/z 129.2.

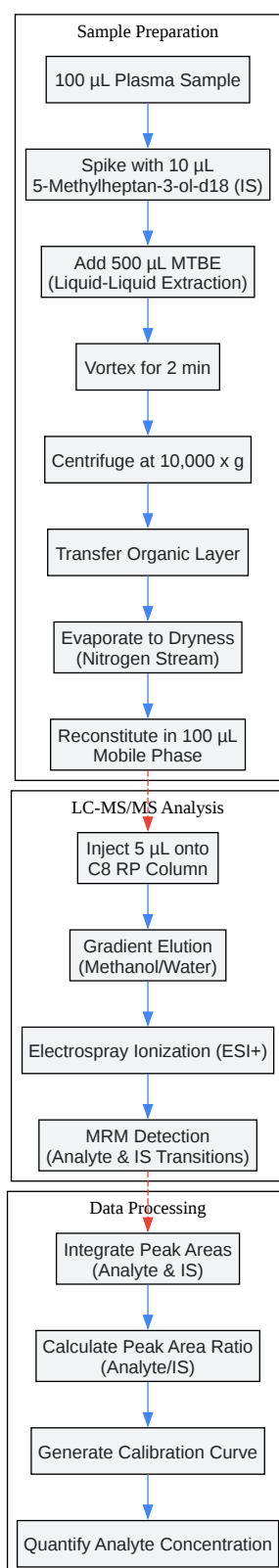
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
5-Methylheptan-3-ol	131.1	113.1	100	15
5-Methylheptan-3-ol-d18 (IS)	149.2	129.2	100	15

Data Presentation

The following table represents exemplary quantitative data that could be expected from a validated method for 5-Methylheptan-3-ol.

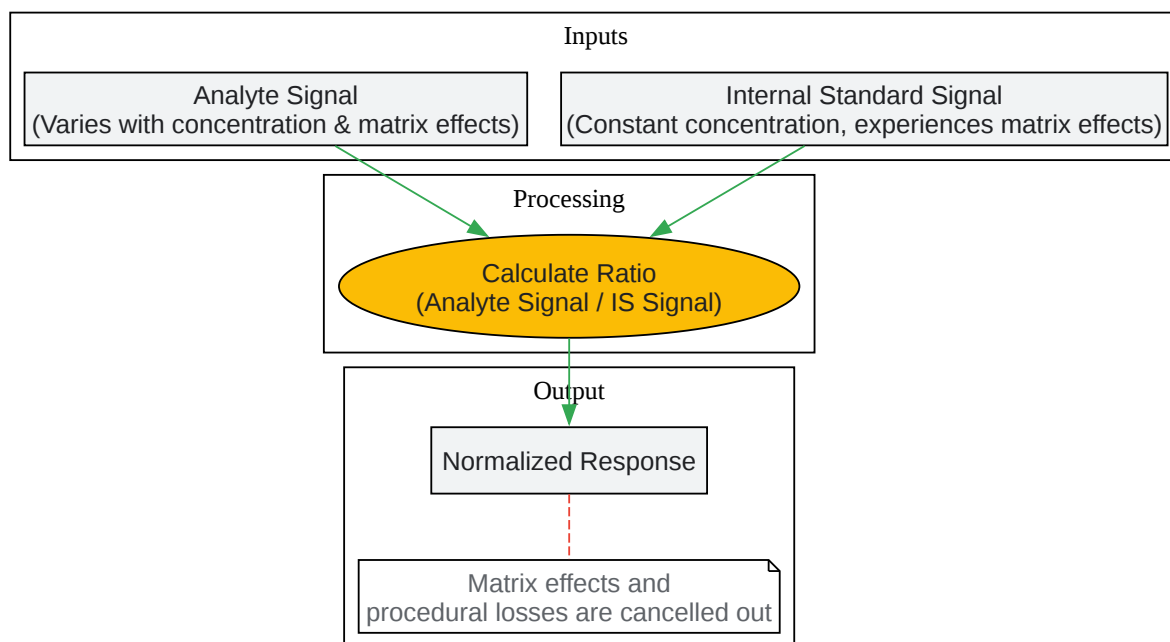
Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Bias)	85 - 115%
Extraction Recovery	> 80%
Matrix Effect	< 15%

Visualizations



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Caption: Experimental workflow for the quantification of 5-Methylheptan-3-ol.



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Caption: Logic of using an internal standard for signal normalization.

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